(Pyrimidin-4-yl)methanediol

Geminal diol Hydration equilibrium Pyrimidine-4-carbaldehyde

Procure (Pyrimidin-4-yl)methanediol to leverage a stable, solid gem‑diol precursor that masks the reactive aldehyde of pyrimidine-4-carbaldehyde. Its unique hydration equilibrium enables controlled, sustained carbonyl release in biological assays, minimizing off-target reactivity. This compound simplifies storage and shipping compared to the free aldehyde, dehydrating in situ under mild acidic conditions for reliable reductive amination, aldol condensations, and heterocycle formation. Ensure experimental consistency by using the distinct gem‑diol rather than the alcohol or free aldehyde.

Molecular Formula C5H6N2O2
Molecular Weight 126.115
CAS No. 1073-50-3
Cat. No. B578904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Pyrimidin-4-yl)methanediol
CAS1073-50-3
Synonyms4-Pyrimidinemethanediol (7CI,8CI)
Molecular FormulaC5H6N2O2
Molecular Weight126.115
Structural Identifiers
SMILESC1=CN=CN=C1C(O)O
InChIInChI=1S/C5H6N2O2/c8-5(9)4-1-2-6-3-7-4/h1-3,5,8-9H
InChIKeyNIRUEYKSVCOHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 40 mg / 2.13 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidin-4-yl-methanediol (CAS 1073-50-3) – Core Identity and Structural Baseline


(Pyrimidin-4-yl)methanediol (CAS 1073-50-3) is a geminal diol derivative of the pyrimidine heterocycle, characterized by the formal addition of water across the carbonyl group of pyrimidine-4-carbaldehyde . Its molecular formula is C5H6N2O2 with a molecular weight of 126.11 g/mol . The compound features two hydroxyl groups attached to the same exocyclic carbon, forming a methanediol moiety at the 4-position of the pyrimidine ring [1]. This gem‑diol functionality imparts distinct reactivity and stability profiles compared to its aldehyde and alcohol analogs, which are critical considerations for experimental design and procurement.

Why Substituting Pyrimidin-4-yl-methanediol with Pyrimidine-4-carbaldehyde or Pyrimidin-4-ylmethanol Is Not Equivalent


The gem‑diol structure of (Pyrimidin-4-yl)methanediol dictates a unique equilibrium with pyrimidine-4-carbaldehyde in aqueous media, a dynamic that is absent in the corresponding alcohol (pyrimidin-4-ylmethanol) . This hydration equilibrium directly affects the compound's reactivity as a masked aldehyde, its solubility profile, and its behavior in biological assays. Substituting the gem‑diol with the free aldehyde (CAS 2435-50-9) introduces a highly reactive electrophilic center that may undergo uncontrolled side reactions, while using the alcohol (CAS 33581-98-5) eliminates the latent carbonyl functionality altogether . Consequently, direct interchange among these three structural analogs cannot be assumed without altering experimental outcomes, necessitating a clear, evidence‑based understanding of their differential properties.

Quantitative Comparative Evidence for (Pyrimidin-4-yl)methanediol vs. Closest Analogs


Aqueous Equilibrium and Hydration State: Gem‑Diol vs. Aldehyde

(Pyrimidin-4-yl)methanediol exists in pH‑dependent equilibrium with its anhydrous form, pyrimidine-4-carbaldehyde, in aqueous solution . This equilibrium is characteristic of gem‑diols and is not observed for the alcohol analog, pyrimidin-4-ylmethanol, which lacks the carbonyl precursor. The gem‑diol is the predominant species in aqueous environments, with the equilibrium favoring the hydrated form under neutral pH [1].

Geminal diol Hydration equilibrium Pyrimidine-4-carbaldehyde

Solubility Profile in Polar Organic Solvents vs. Aqueous Buffer

Reported solubility data indicate that (Pyrimidin-4-yl)methanediol is soluble in polar organic solvents such as DMSO, DMF, and ethanol at concentrations of approximately 30–50 mg/mL, while its aqueous solubility in phosphate‑buffered saline (PBS, pH 7.2) is lower, around 10 mg/mL . In contrast, pyrimidine-4-carbaldehyde exhibits limited aqueous stability and is typically handled in inert, anhydrous organic solvents to prevent hydration [1]. The alcohol analog, pyrimidin-4-ylmethanol, shows higher aqueous solubility due to its single hydroxyl group [2].

Solubility Polar aprotic solvents Aqueous buffer

Structural Confirmation via NMR: Gem‑Diol vs. Aldehyde Signals

1H NMR studies of related gem‑diol systems (e.g., alloxan monohydrate) have established characteristic O–H proton resonances in the range of 7.5–11.2 ppm, which are distinct from the aldehyde proton signal (~10 ppm) [1]. While specific NMR data for (Pyrimidin-4-yl)methanediol are not publicly available, the gem‑diol structure can be unambiguously distinguished from pyrimidine-4-carbaldehyde by the absence of the aldehyde proton and the presence of two exchangeable hydroxyl protons .

NMR spectroscopy Tautomerism Gem‑diol characterization

Structural Analog: 2‑Methyl‑4‑pyrimidinemethanediol (CAS 1005-25-0) – Differential Reactivity Due to Methyl Substitution

The 2‑methyl analog, (2‑methylpyrimidin-4-yl)methanediol (CAS 1005-25-0, MW 140.14), introduces a methyl group at the 2‑position of the pyrimidine ring, which alters both electronic and steric properties compared to the unsubstituted parent compound [1]. The methyl group can affect the hydration equilibrium of the gem‑diol and the reactivity of the latent aldehyde toward nucleophiles . Additionally, the increased molecular weight and modified LogP may influence solubility and membrane permeability in biological assays.

Methyl substitution Steric effects Synthetic intermediate

Optimal Application Scenarios for (Pyrimidin-4-yl)methanediol Based on Evidence


Controlled Aldehyde Release in Aqueous Biological Assays

The equilibrium between (Pyrimidin-4-yl)methanediol and pyrimidine-4-carbaldehyde in aqueous solution makes the gem‑diol an ideal source of the reactive aldehyde in biological systems. Unlike the free aldehyde, which may rapidly oligomerize or react non‑specifically, the gem‑diol provides a controlled, sustained release of the carbonyl species, reducing off‑target reactivity while maintaining the desired pharmacological effect. This property is particularly valuable in cell‑based assays where maintaining a low, steady‑state concentration of the active aldehyde is critical.

Synthetic Intermediate for Pyrimidine‑4‑carbaldehyde Derivatives

As a stable, solid precursor to pyrimidine-4-carbaldehyde, (Pyrimidin-4-yl)methanediol facilitates the handling and storage of this synthetically versatile building block [1]. The gem‑diol can be dehydrated in situ under mild acidic conditions to generate the aldehyde, which then undergoes a wide range of transformations including reductive amination, aldol condensations, and heterocycle formation . This approach circumvents the instability and shipping restrictions often associated with the free aldehyde.

Calibration Standard for NMR Analysis of Gem‑Diol/Aldehyde Mixtures

The distinct NMR signatures of gem‑diols compared to aldehydes (e.g., the absence of the aldehyde proton and the presence of exchangeable hydroxyl protons) [2] enable (Pyrimidin-4-yl)methanediol to serve as a reference standard for quantifying the hydration state of pyrimidine‑4‑carbaldehyde in solution. This application is essential for reaction monitoring and for ensuring consistent experimental conditions in both academic and industrial settings.

Investigation of pH‑Dependent Hydration Equilibria in Heterocyclic Systems

The pH‑dependent equilibrium between (Pyrimidin-4-yl)methanediol and its aldehyde form provides a model system for studying the effect of heteroaromatic substitution on gem‑diol stability. Comparative studies with the 2‑methyl analog (CAS 1005-25-0) [3] allow researchers to dissect the electronic and steric contributions of the pyrimidine ring to the hydration equilibrium, informing the design of more stable gem‑diol scaffolds for prodrug development.

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